N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position, an aminoethyl linker, and a thiophene sulfonamide group. Its synthesis likely involves alkylation and sulfonamide coupling steps, drawing parallels to methods described for structurally related thiopyrimidine derivatives . The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often leveraged for kinase inhibition or nucleotide analog design. The pyrazole and sulfonamide groups may enhance binding specificity and solubility, though explicit biological data for this compound remains unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S2/c20-23(21,13-3-1-8-22-13)18-6-5-14-11-9-12(16-10-15-11)19-7-2-4-17-19/h1-4,7-10,18H,5-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRPAHYEAAUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases. For instance, a compound with a similar structure was found to have significant activity on the kinase p70S6Kβ.
Mode of Action
Biochemical Pathways
Kinases play key roles in various cellular processes, including cell growth and proliferation, so inhibiting a kinase could have wide-ranging effects on these processes.
Pharmacokinetics
Similar compounds have been found to have good bioavailability. The compound’s pharmacokinetic properties would significantly impact its effectiveness as a drug.
Biological Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole and pyrimidine moieties linked through an ethylene bridge. The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography, which confirm the presence of characteristic functional groups and their spatial arrangement.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . This suggests a potential for development as antimicrobial agents.
Antioxidant Properties
The compound has also demonstrated notable antioxidant activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and hydroxyl radical scavenging tests. These activities are crucial for the prevention of oxidative stress-related diseases, indicating that derivatives may serve as protective agents against cellular damage .
Anticancer Activity
Several studies highlight the anticancer potential of pyrazole-based compounds. For example, compounds bearing similar structures have been reported to inhibit the proliferation of various cancer cell lines, including lung (A549), cervical (HeLa), and liver (HepG2) cancer cells. The mechanism often involves induction of apoptosis through the inhibition of anti-apoptotic proteins .
Mechanistic Insights
The biological activity of this compound is often linked to its ability to interact with specific biological targets. Molecular docking studies suggest strong binding affinities to key enzymes involved in cancer progression and inflammation, such as Aurora-A kinase and p38 MAPK pathways .
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives against pathogens, revealing that compounds with similar structures to this compound had significant bactericidal effects, particularly against Gram-positive bacteria .
- Antioxidant Studies : In vitro assays demonstrated that these compounds effectively scavenge free radicals, thereby reducing oxidative stress markers in cellular models .
- Cancer Cell Proliferation : A comparative analysis showed that certain derivatives inhibited cell growth in multiple cancer lines, with IC50 values indicating potent activity at low concentrations .
Summary Table of Biological Activities
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Antimicrobial | Pyrazole derivatives | MIC values as low as 0.22 μg/mL against E. coli |
| Antioxidant | Similar thiophene derivatives | Significant DPPH scavenging activity |
| Anticancer | Various pyrazole compounds | IC50 values in low micromolar range |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and synthetic relationships to analogs from the Journal of Applied Pharmaceutical Science (2019) are analyzed below. Key differences lie in substituents, alkylation conditions, and functional group reactivity.
Structural Analogues
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
- Core Structure : Pyrimidine with a 4-methyl group and thio-linked acetamide.
- Key Difference : Lacks the pyrazole and sulfonamide groups, instead featuring a methyl substituent and simpler acetamide chain.
- Synthesis : Utilizes a 2.6–2.8-fold molar excess of sodium methylate for thiopyrimidine alkylation, contrasting with equimolar reagent ratios in other analogs .
N-Benzyl-2-chloroacetamide Derivatives Core Structure: Benzyl-substituted acetamide linked to pyrimidine via a thioether.
Ethyl 2-[(Chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Core Structure: Cyclopentathiophene ester with chloroacetyl-amino functionality. Key Difference: The ester group and fused cyclopentane ring may alter metabolic stability and lipophilicity relative to the sulfonamide group in the target compound .
Functional Group Impact
- Pyrazole vs. This could enhance target binding in biological systems.
- Sulfonamide vs.
- Aminoethyl Linker: The ethyl spacer may confer conformational flexibility, aiding in optimal positioning of the sulfonamide group relative to rigid analogs like the cyclopentathiophene derivative.
Research Findings and Implications
- Reactivity : Sodium methylate excess (2.6–2.8-fold) in analog synthesis suggests that base strength and stoichiometry are critical for thiopyrimidine activation. The target compound may require similar optimization for sulfonamide incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
